molecular formula C24H31NO12 B7796236 Fuc1-alpha-4GlcNAc1-b-4MU

Fuc1-alpha-4GlcNAc1-b-4MU

Cat. No. B7796236
M. Wt: 525.5 g/mol
InChI Key: BYBMNJSPCSQJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuc1-alpha-4GlcNAc1-b-4MU is a useful research compound. Its molecular formula is C24H31NO12 and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fuc1-alpha-4GlcNAc1-b-4MU suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fuc1-alpha-4GlcNAc1-b-4MU including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU can be achieved through the chemoenzymatic approach. This involves the use of enzymes to catalyze the glycosylation reaction between the donor and acceptor substrates. The enzymatic approach is preferred due to its high selectivity and efficiency in producing the desired product.

Starting Materials
4-methylumbelliferone (4MU), N-acetylglucosamine (GlcNAc), Fucose (Fuc), UDP-GlcNAc, Fucosyltransferase enzyme, Glycosyltransferase enzyme

Reaction
Step 1: Synthesis of UDP-GlcNAc from GlcNAc and UTP using UDP-GlcNAc synthase enzyme, Step 2: Synthesis of Fuc-UDP from Fuc and UDP using Fucosyltransferase enzyme, Step 3: Glycosylation of GlcNAc with Fuc-UDP to form Fuc1-alpha-4GlcNAc using Glycosyltransferase enzyme, Step 4: Deprotection of the product to obtain Fuc1-alpha-4GlcNAc, Step 5: Coupling of Fuc1-alpha-4GlcNAc with 4MU using a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form Fuc1-alpha-4GlcNAc1-b-4MU

properties

IUPAC Name

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMNJSPCSQJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fuc1-alpha-4GlcNAc1-b-4MU

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